4-tert-butyl-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide
Description
The compound 4-tert-butyl-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide is a pyrimidinone-benzamide hybrid with a unique substitution pattern. Its structure comprises:
- A 4-tert-butylbenzamide moiety, contributing steric bulk and lipophilicity.
- A 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl core, which may influence hydrogen bonding and electronic properties.
- A 3-methylpyrazole linker, facilitating conformational rigidity.
These analogs share the pyrimidinone-pyrazole scaffold but differ in substituents on the benzamide and pyrimidinone rings, enabling structure-activity and synthetic comparisons.
Properties
IUPAC Name |
4-tert-butyl-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-12-11-17(26(25-12)20-22-14(3)13(2)18(27)24-20)23-19(28)15-7-9-16(10-8-15)21(4,5)6/h7-11H,1-6H3,(H,23,28)(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRALRYHZXPUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=NC(=C(C(=O)N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-tert-butyl-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure featuring a benzamide core, a dihydropyrimidine moiety, and a pyrazole ring. The presence of tert-butyl and methyl groups enhances lipophilicity, potentially influencing its bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antiviral Activity : Preliminary studies suggest that derivatives of similar structures may possess antiviral properties. For instance, compounds related to pyrazole and pyrimidine derivatives have shown efficacy against various viral strains, including HIV and herpes simplex virus .
- Antioxidant Properties : The presence of heterocyclic rings in the structure may contribute to antioxidant activity, which is essential for mitigating oxidative stress in cells.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Similar compounds have been shown to interact with adenosine receptors, particularly A2B receptors, which play a crucial role in immune response modulation .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or cellular signaling pathways, which is common among heterocyclic compounds .
- Free Radical Scavenging : The antioxidant activity is likely due to the ability of the compound to scavenge free radicals and reduce oxidative damage.
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of pyrazole derivatives against herpes simplex virus type 1 (HSV-1). Among the tested compounds, one exhibited a significant reduction in plaque formation by 69%, indicating strong antiviral potential .
Study 2: Antioxidant Activity
Research on structurally related compounds demonstrated notable antioxidant properties, with IC50 values indicating effective scavenging of DPPH radicals. This suggests that modifications in the chemical structure can enhance antioxidant capacity.
| Compound | Activity Type | IC50 Value |
|---|---|---|
| Pyrazole Derivative A | Antiviral (HSV-1) | 0.35 μM |
| Pyrazole Derivative B | Antioxidant (DPPH) | 25 μM |
Scientific Research Applications
Antibacterial Activity
Research has indicated that derivatives of pyrazole compounds exhibit notable antibacterial properties. For instance, studies have shown that similar compounds demonstrate high activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis, making these compounds potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Compounds with similar frameworks have been evaluated for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. Preliminary studies indicate that modifications to the pyrazole ring enhance anti-inflammatory activity, positioning this compound as a candidate for further investigation in inflammatory disease treatment .
Enzyme Inhibition
The compound has been screened for its inhibitory effects on various enzymes, including alkaline phosphatases and ecto-nucleotidases. These enzymes play crucial roles in cellular signaling and metabolism, and their inhibition can lead to therapeutic benefits in conditions like cancer and metabolic disorders .
Synthesis and Characterization
A detailed study on the synthesis of related pyrazole derivatives revealed methods that could be adapted for synthesizing 4-tert-butyl-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide. The synthesis typically involves multi-step reactions starting from readily available precursors, followed by purification processes such as recrystallization or chromatography .
Biological Evaluation
In vitro studies have demonstrated the compound's effectiveness against specific bacterial strains. For example, derivatives tested against Staphylococcus aureus showed minimal inhibitory concentrations (MICs) comparable to standard antibiotics, indicating a promising antibacterial profile . Furthermore, docking studies suggest that this compound could effectively bind to target enzymes involved in inflammation, warranting further exploration through clinical trials .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
Benzamide Substituents :
- Electron-withdrawing groups (e.g., trifluoromethyl in compound 18) reduced yields (23%) compared to electron-donating groups (e.g., methyl in 17, 43%) .
- Biphenyl groups (compounds 26–27) showed divergent yields (23% vs. 49%), suggesting positional isomerism (meta vs. para) impacts reaction efficiency .
- Steric hindrance : The low yield of 3-ethoxy-substituted compound 31 (5%) may arise from hindered coupling due to the ethoxy group’s bulk .
Pyrimidinone Modifications: Most analogs feature a 4-ethyl-6-oxo-pyrimidinone, whereas the target compound has 4,5-dimethyl-6-oxo. The dimethyl substitution may enhance steric shielding or alter electronic density compared to ethyl derivatives.
Q & A
Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?
The synthesis typically involves constructing the dihydropyrimidinone core first, followed by pyrazole ring formation via cyclocondensation. The benzamide group is introduced via amide coupling using 4-tert-butylbenzoyl chloride. Key intermediates include the pyrimidin-2-yl-pyrazole precursor, which requires strict purification to avoid side reactions. For example, similar benzamide syntheses emphasize coupling under anhydrous conditions with catalysts like EDCI/HOBt .
Q. Which spectroscopic techniques are most effective for characterizing the tert-butylbenzamide moiety?
- 1H/13C NMR : The tert-butyl group’s singlet (1.3 ppm in 1H NMR) and quaternary carbon (δ ~30 ppm in 13C NMR) are diagnostic. Aromatic protons from the benzamide appear as distinct doublets (δ 7.4–8.2 ppm).
- IR Spectroscopy : Confirm the amide C=O stretch (~1650 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+). Structural analogs in PubChem highlight these techniques .
Q. What are the stability considerations for this compound under different storage conditions?
Store under inert gas (N2/Ar) at –20°C, protected from light. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life. Residual solvents (e.g., DMF) must comply with ICH guidelines (≤880 ppm), as noted in pharmacopeial standards .
Q. How does the dihydropyrimidinone ring influence solubility and bioavailability?
The ring’s polarity enhances aqueous solubility but may reduce membrane permeability. LogP calculations (e.g., using ChemAxon) and biorelevant solubility assays (FaSSIF/FeSSIF) are recommended. Analogous compounds with trifluoromethyl groups show similar solubility challenges .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between the pyrimidinyl-pyrazole intermediate and 4-tert-butylbenzoyl chloride to minimize byproducts?
- Parameters : Use DMF as a solvent at 0–5°C to suppress racemization. Catalysts like HATU improve coupling efficiency vs. EDCI.
- Monitoring : Inline HPLC (≥95% purity threshold) tracks reaction progress. A study on polycationic dye-fixatives highlights controlled synthesis via real-time monitoring .
Q. What computational methods predict the binding mode to target enzymes, and how can discrepancies between in silico and experimental data be resolved?
- Docking : Use Glide (Schrödinger) or AutoDock Vina with flexible side-chain sampling.
- Molecular Dynamics (MD) : Simulate binding under physiological conditions (CHARMM36 force field).
- Discrepancy Resolution : Adjust solvation models or include co-crystallized water molecules. A 2011 study on kinase inhibitors exemplifies this approach .
Q. How do conflicting bioactivity results in enzyme inhibition assays arise, and how should they be resolved?
- Causes : Impurities (e.g., unreacted intermediates), assay pH/ionic strength variations, or enzyme isoform specificity.
- Solutions : Repurify the compound via preparative HPLC. Validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization). A pyrazolo-pyrimidine study underscores protocol standardization .
Q. What strategies enable scale-up synthesis while maintaining yield and purity?
Transition from batch to flow chemistry (e.g., Omura-Sharma-Swern oxidation), which improves heat/mass transfer and reduces byproducts. Continuous purification (e.g., simulated moving bed chromatography) ensures ≥98% purity, as demonstrated in undergraduate lab-scale syntheses .
Q. How can a structure-activity relationship (SAR) study elucidate the role of the tert-butyl group in bioactivity?
- Analog Synthesis : Replace tert-butyl with methyl, isopropyl, or cyclopropyl groups.
- Testing : Screen analogs in target-specific assays (e.g., IC50 determination).
- Analysis : Use PCA or CoMFA to correlate substituent effects with activity. A study on tert-butyl-containing sulfonamides illustrates this methodology .
Q. What are the common impurities in synthesis, and how are they identified and controlled?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
